molecular formula C25H20N4O2 B3006893 4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)-1,2-dihydrophthalazin-1-one CAS No. 1359109-39-9

4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)-1,2-dihydrophthalazin-1-one

Cat. No.: B3006893
CAS No.: 1359109-39-9
M. Wt: 408.461
InChI Key: DWPMVCWZMIOCFC-UHFFFAOYSA-N
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Description

4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)-1,2-dihydrophthalazin-1-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound features a 1,2,4-oxadiazole ring, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

The synthesis of 4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)-1,2-dihydrophthalazin-1-one involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 4-ethylbenzohydrazide with an appropriate nitrile oxide to form the 1,2,4-oxadiazole ring. This intermediate is then subjected to further reactions to introduce the phthalazinone moiety . Industrial production methods often involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)-1,2-dihydrophthalazin-1-one involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain biological pathways, resulting in the compound’s observed biological effects . The exact molecular targets and pathways involved depend on the specific application and biological context .

Comparison with Similar Compounds

Compared to other similar compounds, 4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)-1,2-dihydrophthalazin-1-one stands out due to its unique combination of structural features and biological activities. Similar compounds include:

These compounds share the oxadiazole ring but differ in other structural aspects, leading to variations in their chemical and biological properties .

Properties

IUPAC Name

4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O2/c1-3-17-10-12-18(13-11-17)23-26-24(31-28-23)22-20-6-4-5-7-21(20)25(30)29(27-22)19-14-8-16(2)9-15-19/h4-15H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWPMVCWZMIOCFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NOC(=N2)C3=NN(C(=O)C4=CC=CC=C43)C5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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